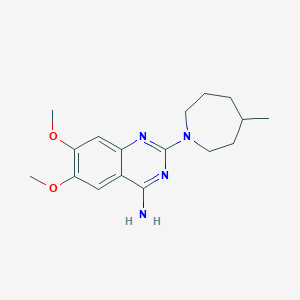![molecular formula C16H12F2N2 B7562417 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole, also known as FFPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyrazole class of organic compounds and has been found to exhibit a range of interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole is not fully understood. However, it has been found to act as a potent inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole can reduce inflammation and pain.
Biochemical and Physiological Effects:
3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole in lab experiments is its potency and selectivity. 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole has been found to be a potent inhibitor of COX-2 and LOX, making it a valuable tool for studying inflammation and pain. However, one of the limitations of using 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole is its potential toxicity. Studies have shown that high doses of 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole can cause liver and kidney damage in animals.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole. One area of research is the development of more potent and selective inhibitors of COX-2 and LOX. Another area of research is the development of new applications for 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole, such as in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole and its potential toxic effects. Overall, 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole involves the reaction of 4-fluorobenzaldehyde with 4-fluorophenylhydrazine in the presence of acetic acid and ethanol. The resulting product is then treated with methyl iodide and sodium hydride to yield 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole. This synthesis method has been found to be efficient and yields high purity 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects that make it a valuable tool for researchers. 3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole has been used in the study of pain, inflammation, and cancer. It has also been found to have potential applications in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2/c17-14-5-1-12(2-6-14)11-20-10-9-16(19-20)13-3-7-15(18)8-4-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKJGAVICUWYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-N-methyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7562337.png)
![N-[[5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]thiophen-2-yl]methyl]acetamide](/img/structure/B7562342.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)

![Methyl 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B7562366.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7562372.png)
![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)

![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole](/img/structure/B7562403.png)
![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)
